3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide
Description
3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is a chemical compound known for its unique structure and properties It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)hydrazine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.HI/c1-8-2-5-7-3(8)6-4;/h2H,4H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJUVVLGYUMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the activation of secondary amides and hydrazides using triflic anhydride, followed by microwave-induced cyclodehydration to form the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Metathesis Reactions: These reactions involve the exchange of ions between two compounds, often leading to the formation of new salts.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide have shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study highlighted the synthesis of novel triazole derivatives that displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action against pathogens .
Antioxidant Properties
The antioxidant capacity of triazole derivatives has been investigated using various assays such as DPPH and ABTS. Compounds derived from this compound exhibited significant radical scavenging activity. For example, one derivative demonstrated an IC50 value comparable to ascorbic acid, indicating its potential as an antioxidant agent .
Material Science Applications
Corrosion Inhibition
The application of this compound as a corrosion inhibitor has been explored in the context of protecting mild steel in acidic environments. Studies have shown that triazole compounds can effectively reduce corrosion rates by forming protective films on metal surfaces. The effectiveness of these inhibitors was evaluated through electrochemical methods, demonstrating their potential in industrial applications .
Nonlinear Optical Properties
Recent investigations into the nonlinear optical properties of triazole derivatives have opened avenues for their use in photonic applications. The synthesis of novel derivatives has been conducted with a focus on optimizing their electronic properties for use in optical devices. Computational studies using density functional theory (DFT) have provided insights into their potential as materials for nonlinear optical applications .
Agricultural Chemistry Applications
Pesticidal Activity
The potential use of this compound in agrochemicals has been assessed through its activity against various pests and fungi. Studies have indicated that triazole derivatives can act as effective fungicides and herbicides due to their ability to disrupt biological processes in target organisms. The mechanism often involves interference with enzyme functions critical to pathogen survival .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial Activity | Significant MIC values against pathogens |
| Antioxidant Properties | IC50 comparable to ascorbic acid | |
| Material Science | Corrosion Inhibition | Effective in reducing corrosion rates |
| Nonlinear Optical Properties | Promising candidates for optical devices | |
| Agricultural Chemistry | Pesticidal Activity | Effective against pests and fungi |
Case Studies
- Antibacterial Study : A series of triazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The study found that specific modifications to the hydrazinyl group enhanced antibacterial efficacy significantly.
- Corrosion Inhibition : An experimental evaluation was conducted where mild steel samples were treated with varying concentrations of this compound in sulfuric acid solutions. Results showed a marked decrease in corrosion rates at optimal concentrations.
- Pesticidal Efficacy : Field trials were performed using triazole-based formulations on crops susceptible to fungal infections. The results indicated a reduction in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of conditions like Alzheimer’s disease . The compound’s effects are mediated through competitive inhibition, where it binds to the active site of the enzyme, preventing the substrate from accessing it.
Comparison with Similar Compounds
3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide can be compared with other similar compounds, such as:
3-Methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the hydrazinyl group, which affects its reactivity and applications.
4-Methyl-1,2,4-triazole: Another similar compound, differing in the position of the methyl group, which can influence its chemical properties and reactivity.
3-Hydrazino-4-amino-1,2,4-triazole:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C₃H₈IN₅ and a molecular weight of approximately 241.03 g/mol. It features a unique triazole structure with a hydrazine group, which enhances its reactivity and biological potential. The triazole framework is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
General Biological Activity
Compounds containing the 1,2,4-triazole structure have been extensively studied for their biological activities. These include:
- Antimicrobial Activity : Many triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus .
- Antioxidant Properties : Research indicates that certain triazole derivatives possess antioxidant capabilities that can mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of triazole derivatives through the modulation of cytokine release .
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical processes. A common synthetic route includes:
- Formation of the Triazole Ring : The initial step involves cyclization reactions using hydrazine derivatives.
- Hydroiodide Formation : The final product is obtained by treating the triazole derivative with hydroiodic acid to yield the hydroiodide salt form.
This method allows for high-purity yields suitable for further biological testing and applications .
Case Studies and Research Findings
Several studies have explored the biological activity of related triazole compounds:
- Antibacterial Efficacy : A study on various triazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested for minimum inhibitory concentration (MIC) values, revealing some derivatives with MICs as low as 5 µg/mL against resistant strains .
- Molecular Docking Studies : Molecular docking analyses of triazole derivatives indicated strong binding affinities to key bacterial enzymes, suggesting a mechanism for their antibacterial action .
- Toxicity Assessments : Toxicity profiles of related compounds were evaluated in vitro using peripheral blood mononuclear cells (PBMCs), highlighting the safety profiles necessary for therapeutic applications .
Comparison with Similar Compounds
The unique combination of hydrazine and triazole functionalities in this compound distinguishes it from other similar compounds:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | Triazole derivative | Exhibits antimicrobial properties |
| 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-thiol | Triazole-thiol hybrid | Potential antiviral activity |
| 1,2,3-Triazoles | General class | Known for diverse biological activities |
The distinct reactivity patterns and potential therapeutic applications make this compound a subject of ongoing research interest .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide and its derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions of hydrazine derivatives with precursors like ethyl acetoacetate under controlled pH and temperature. For example, Schiff base formation and Mannich reactions are employed to introduce functional groups, followed by alkylation or thiolation steps to optimize yield and purity. Structural confirmation is achieved via elemental analysis, IR, NMR, and mass spectrometry .
Q. How is the structural elucidation of this compound performed in academic research?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures. Complementary techniques include NMR for tautomer identification, IR spectroscopy for functional group analysis, and elemental analysis to verify stoichiometry. For complex derivatives, high-resolution mass spectrometry (HRMS) provides molecular weight confirmation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116 standard) and eye protection. Ensure local exhaust ventilation to minimize inhalation risks. Avoid contact with strong oxidizers, and store the compound in cool, dark conditions (<25°C). Dispose of waste via approved facilities to prevent aquatic toxicity (H411, H401) .
Advanced Research Questions
Q. How can tautomeric forms of triazole derivatives be analyzed using spectroscopic and computational methods?
- Methodological Answer : Tautomer stability (e.g., 3-amino-1H- vs. 4H-1,2,4-triazole) is assessed via NMR chemical shifts and IR vibrational modes. Computational studies (DFT) calculate relative energies of tautomers, while X-ray diffraction confirms predominant solid-state forms. For example, 3-amino-1H-1,2,4-triazole is more stable than its 4H tautomer due to resonance stabilization .
Q. What strategies optimize the biological activity of triazole derivatives through structural modification?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) or alkyl chains to enhance lipophilicity and membrane permeability. For anticonvulsant activity, alkyloxy chains (e.g., hexyl/heptyl) at the 4-position improve bioavailability. Antimicrobial efficacy is tested via agar dilution (MIC determination) and compared to reference drugs like ampicillin .
Q. How is the crystal structure of this compound determined using SHELX software?
- Methodological Answer : Collect intensity data via single-crystal X-ray diffraction. Use SHELXD for phase determination and SHELXL for refinement, applying restraints for hydrogen bonding and thermal parameters. Validate the model using R-factor convergence (<5%) and ORTEP-3 for graphical representation of thermal ellipsoids .
Q. How do electronic properties of triazole derivatives correlate with detonation performance in energetic materials?
- Methodological Answer : Calculate detonation velocity () and pressure () using Kamlet-Jacobs equations, incorporating density and heat of formation. DFT studies (e.g., Gaussian 09) optimize molecular geometry and predict electrostatic potential surfaces. Experimentally, detonation tests (e.g., TNT equivalence) validate computational predictions .
Q. What in vitro methodologies evaluate the antimicrobial efficacy of triazole derivatives?
- Methodological Answer : Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to standard antibiotics and assess structure-activity relationships (SAR) for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
